2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid
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Overview
Description
2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzodiazole core with a fluorine atom and an oxan-4-yl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid typically involves multiple steps, starting with the construction of the benzodiazole core. One common approach is the cyclization of an o-aminobenzamide derivative with a suitable fluorinated aldehyde or ketone under acidic conditions. The oxan-4-yl group can be introduced through subsequent functional group transformations, such as nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Process optimization and safety considerations are critical to achieving cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups, such as carboxylic acids or ketones.
Reduction: : Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: : Nucleophilic substitution reactions can introduce different substituents at various positions on the benzodiazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as alkyl halides, amines, and alcohols can be used in substitution reactions, often facilitated by strong bases or acids.
Major Products Formed
Oxidation: : Carboxylic acids, ketones, and aldehydes.
Reduction: : Amines, alcohols, and other reduced derivatives.
Substitution: : Substituted benzodiazoles with various functional groups.
Scientific Research Applications
2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Industry: : It can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.
Comparison with Similar Compounds
2-[7-Fluoro-2-(oxan-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid can be compared to other benzodiazole derivatives, such as:
Benzodiazole: : A simpler benzodiazole compound without fluorine or oxan-4-yl groups.
Fluorinated Benzodiazoles: : Similar compounds with different positions or types of fluorine atoms.
Oxan-4-yl Substituted Compounds: : Compounds with oxan-4-yl groups in different positions or on different core structures.
Properties
IUPAC Name |
2-[7-fluoro-2-(oxan-4-yl)benzimidazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c15-10-2-1-3-11-13(10)17(8-12(18)19)14(16-11)9-4-6-20-7-5-9/h1-3,9H,4-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USDFWSNLVJDTTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC3=C(N2CC(=O)O)C(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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